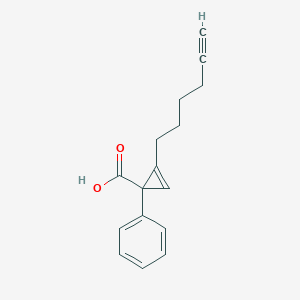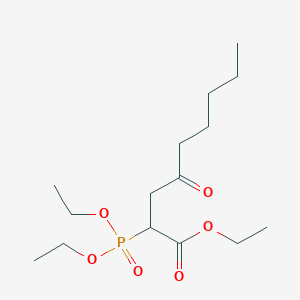
Nonanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester is an organic compound with a complex structure that includes a nonanoic acid backbone, a diethoxyphosphinyl group, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nonanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester typically involves the esterification of nonanoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction proceeds as follows:
- Nonanoic acid reacts with ethanol.
- Sulfuric acid acts as a catalyst to facilitate the esterification process.
- The product is then neutralized, washed with water, and distilled to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Mixing nonanoic acid and ethanol in large reactors.
- Adding sulfuric acid as a catalyst.
- Conducting the reaction under controlled temperature and pressure conditions.
- Purifying the product through distillation and other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Nonanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nonanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Nonanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of nonanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can:
- Bind to active sites of enzymes, inhibiting or modifying their activity.
- Interact with cellular membranes, affecting their permeability and function.
- Participate in signaling pathways, influencing cellular responses and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl nonanoate: A simpler ester of nonanoic acid with similar properties but lacking the diethoxyphosphinyl and oxo groups.
Diethyl nonylphosphonate: Contains a phosphonate group but differs in the overall structure and functional groups.
Uniqueness
Nonanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the diethoxyphosphinyl group enhances its reactivity in certain chemical reactions, making it valuable for specific synthetic and industrial processes.
Eigenschaften
CAS-Nummer |
838850-92-3 |
|---|---|
Molekularformel |
C15H29O6P |
Molekulargewicht |
336.36 g/mol |
IUPAC-Name |
ethyl 2-diethoxyphosphoryl-4-oxononanoate |
InChI |
InChI=1S/C15H29O6P/c1-5-9-10-11-13(16)12-14(15(17)19-6-2)22(18,20-7-3)21-8-4/h14H,5-12H2,1-4H3 |
InChI-Schlüssel |
YZCPUIMKSVXKDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CC(C(=O)OCC)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
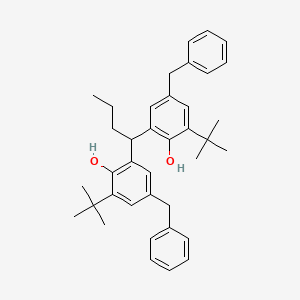
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
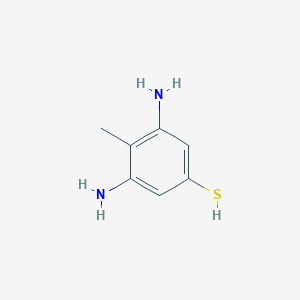
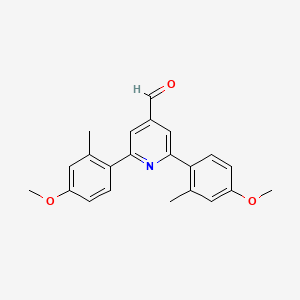

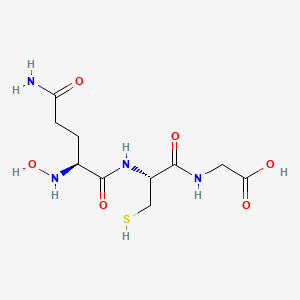
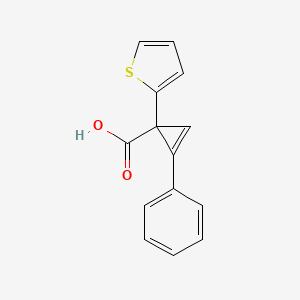
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)


![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
